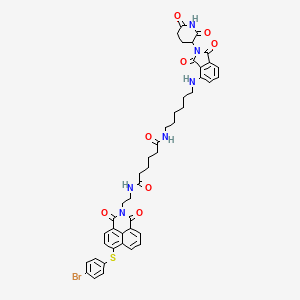

PROTAC Mcl1 degrader-1

Description

Properties

IUPAC Name |

N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORXNUWYWZOREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45BrN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mcl-1 Protein Function in Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mcl-1 and its Role in Apoptosis

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. This family of proteins is central to the regulation of the intrinsic, or mitochondrial, pathway of apoptosis. The balance between pro-survival and pro-apoptotic members of the Bcl-2 family determines the fate of a cell, making Mcl-1 a pivotal player in cell survival and death decisions.[1][2][3]

The Bcl-2 Family: An Overview

The Bcl-2 family is characterized by the presence of one or more Bcl-2 homology (BH) domains. The family is broadly divided into three subfamilies:

-

Anti-apoptotic proteins: These include Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1, which contain up to four BH domains (BH1-4). Their primary function is to inhibit apoptosis by sequestering pro-apoptotic proteins.[3]

-

Pro-apoptotic effector proteins: Bax and Bak, which possess BH1-3 domains. Upon activation, they oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[3][4]

-

Pro-apoptotic BH3-only proteins: This diverse group, including Bim, Puma, Noxa, Bad, and Bid, contains only the BH3 domain. They act as sensors of cellular stress and damage, initiating apoptosis by either directly activating the effectors or by neutralizing the anti-apoptotic proteins.[3]

Mcl-1: A Key Anti-Apoptotic Member

Mcl-1 was initially identified as a gene induced during the differentiation of myeloid leukemia cells.[1] It is unique among the anti-apoptotic Bcl-2 family members due to its short half-life, which allows for rapid changes in its protein levels in response to various signals.[1][2] This rapid turnover positions Mcl-1 as a critical and immediate sensor for cell fate decisions.

Isoforms of Mcl-1 and Their Functions

Alternative splicing of the MCL1 gene produces at least two distinct protein isoforms with opposing functions:

-

Mcl-1L (Long isoform): This is the full-length, anti-apoptotic protein that is the primary focus of this guide. It contains all the BH domains and is localized to the outer mitochondrial membrane, endoplasmic reticulum, and nucleus.[5][6]

-

Mcl-1S (Short isoform): This pro-apoptotic isoform lacks the BH1 and BH2 domains. It can heterodimerize with Mcl-1L and promote apoptosis.[5][6]

The ratio of Mcl-1L to Mcl-1S can be a critical determinant of a cell's susceptibility to apoptotic stimuli.[5][6]

Core Function of Mcl-1 in Apoptosis Regulation

Mechanism of Action: Sequestration of Pro-apoptotic Proteins

The primary anti-apoptotic function of Mcl-1L is to bind to and sequester pro-apoptotic Bcl-2 family members, thereby preventing the initiation of MOMP.[1] Mcl-1 can directly bind to and inhibit the pro-apoptotic effector protein Bak.[1][7] While a direct interaction with Bax is less clear, Mcl-1 effectively prevents apoptosis by neutralizing the BH3-only proteins that would otherwise activate Bax and Bak.[1]

Interaction with BH3-only Proteins

Mcl-1 interacts with a specific subset of BH3-only proteins. It potently binds to and neutralizes the "sensitizer" BH3-only proteins like Noxa, as well as the "activator" BH3-only proteins such as Bim and Puma.[1][8][9] Noxa exhibits a high degree of selectivity for Mcl-1, and its binding can lead to the degradation of Mcl-1, thus promoting apoptosis.[8][9][10]

Role in the Intrinsic vs. Extrinsic Apoptotic Pathways

Mcl-1 is a central regulator of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals such as DNA damage, growth factor withdrawal, and oxidative stress.[4][11] By controlling MOMP, Mcl-1 stands as a gatekeeper for the release of mitochondrial factors that trigger the caspase cascade. The extrinsic pathway, initiated by the binding of death ligands to cell surface receptors, can also converge on the intrinsic pathway through the cleavage of Bid to tBid, which is then neutralized by anti-apoptotic proteins like Mcl-1.

Quantitative Analysis of Mcl-1 Interactions

The binding affinities of Mcl-1 with various pro-apoptotic proteins have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These values are crucial for understanding the hierarchy of interactions within the Bcl-2 family and for the development of targeted therapeutics.

| Mcl-1 Binding Partner | Binding Affinity (Kd or Ki) | Method | Reference |

| Bak (activated) | Low nM range | SPR | [12] |

| Bak BH3 peptide | Low nM range | SPR | [12] |

| Bim BH3 peptide | 25 pM | Not specified | [13] |

| Puma BH3 peptide | 180 pM | Not specified | [13] |

| Noxa BH3 peptide | High affinity | Not specified | [1] |

| p53 TAD | 10-20 µM | ITC, NMR | [14] |

| AMG-176 (inhibitor) | 0.06 nM (Ki) | Not specified | [15] |

| A-1210477 (inhibitor) | 0.454 nM (Ki) | Not specified | [15] |

Regulation of Mcl-1 Expression and Stability

The expression and stability of Mcl-1 are tightly regulated at multiple levels, allowing cells to rapidly respond to pro-survival and pro-death signals.

Transcriptional Regulation

The transcription of the MCL1 gene is controlled by various transcription factors that respond to a range of stimuli, including growth factors and stress signals. For example, the MAPK/Elk-1 signaling pathway can induce Mcl-1 expression.[16]

Post-translational Modifications: A Complex Network of Control

The short half-life of the Mcl-1 protein is primarily due to its rapid degradation via the ubiquitin-proteasome system. This process is intricately regulated by phosphorylation and ubiquitination.

-

Phosphorylation: The JNK and GSK3 Signaling Axis: In response to cellular stress, the c-Jun N-terminal kinase (JNK) can phosphorylate Mcl-1.[17] This initial phosphorylation event can prime Mcl-1 for subsequent phosphorylation by glycogen synthase kinase 3 (GSK3), which creates a phosphodegron that is recognized by E3 ubiquitin ligases.[17][18] Conversely, pro-survival signals, such as those from the PI3K/Akt pathway, can inhibit GSK3, thereby stabilizing Mcl-1.[19]

-

Ubiquitination and Proteasomal Degradation: Several E3 ubiquitin ligases, including Mule, β-TrCP, and SCFFbw7, have been identified to target Mcl-1 for ubiquitination and subsequent degradation by the proteasome.[20] The binding of certain BH3-only proteins, like Noxa, can promote Mcl-1 ubiquitination and degradation.[21]

-

Deubiquitination: The Role of USP9X: The deubiquitinase USP9X can remove ubiquitin chains from Mcl-1, thereby stabilizing the protein and promoting cell survival.[18][21]

Signaling Pathways

The regulation of Mcl-1 is a point of convergence for multiple signaling pathways that dictate cell fate.

Caption: Mcl-1 Regulation by Pro-Survival and Stress Signaling Pathways.

Caption: The Mcl-1 Ubiquitination and Degradation Pathway.

Mcl-1 in Disease and as a Therapeutic Target

Overexpression in Cancer

Due to its potent anti-apoptotic function, Mcl-1 is frequently overexpressed in a wide range of human cancers, including both hematological malignancies and solid tumors.[2] This overexpression contributes to tumor initiation, progression, and, significantly, resistance to conventional chemotherapies and targeted agents.

Mcl-1 Inhibitors in Drug Development

The critical role of Mcl-1 in cancer cell survival has made it an attractive target for drug development. Several small molecule inhibitors that specifically target the BH3-binding groove of Mcl-1 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors, often referred to as BH3 mimetics, aim to restore the apoptotic potential of cancer cells by preventing Mcl-1 from sequestering pro-apoptotic proteins.

Experimental Protocols

Co-immunoprecipitation (Co-IP) to Detect Mcl-1 Protein Interactions

This protocol describes the co-immunoprecipitation of a target protein (bait) to identify its interacting partners (prey).

Materials:

-

Cells expressing the proteins of interest

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

-

Primary antibody against the bait protein (Mcl-1)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS and lyse them in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA).

-

-

Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the protein lysate with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody against Mcl-1 or an isotype control IgG overnight at 4°C on a rotator.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-3 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

-

If using a non-denaturing elution buffer, neutralize the eluate with Neutralization Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

-

Apoptosis Assays

Annexin V Staining by Flow Cytometry

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[22][23]

Materials:

-

Cells to be assayed

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD for viability staining

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your experimental cell population. Include untreated and positive controls.

-

Harvest the cells (including any floating cells) and wash them once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][6][20][24]

Materials:

-

Fixed cells or tissue sections

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure (for adherent cells):

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash cells with PBS.

-

Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Wash cells with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][11][25][26]

Materials:

-

Cell lysate

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

-

Assay Buffer

-

Microplate reader

Procedure (Colorimetric):

-

Prepare cell lysates from treated and untreated cells.

-

Determine the protein concentration of the lysates.

-

Add 50-100 µg of protein to each well of a 96-well plate.

-

Add Assay Buffer to each well.

-

Add the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase-3 activity.

Conclusion

Mcl-1 is a multifaceted and indispensable regulator of apoptosis. Its tight control at multiple levels, from gene transcription to protein degradation, underscores its importance in maintaining cellular homeostasis. The dysregulation of Mcl-1 is a common feature in many cancers, making it a prime target for therapeutic intervention. A thorough understanding of its function, regulation, and interactions is crucial for researchers and drug developers aiming to modulate the apoptotic pathway for therapeutic benefit. The experimental protocols provided in this guide offer a starting point for the detailed investigation of Mcl-1's role in cellular life and death decisions.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]

- 2. MARCH5 mediates NOXA-dependent MCL1 degradation driven by kinase inhibitors and integrated stress response activation | eLife [elifesciences.org]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. mpbio.com [mpbio.com]

- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 6. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epidermal growth factor regulates Mcl-1 expression through the MAPK-Elk-1 signalling pathway contributing to cell survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. researchgate.net [researchgate.net]

- 20. assaygenie.com [assaygenie.com]

- 21. kumc.edu [kumc.edu]

- 22. scispace.com [scispace.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. biogot.com [biogot.com]

- 26. abcam.com [abcam.com]

The Role of Mcl-1 in Cancer Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Unlike some of its counterparts, Mcl-1 is a short-lived protein, making its regulation a highly dynamic and critical process for cell fate decisions.[2][3][4] In numerous malignancies, the Mcl-1 gene is frequently amplified, or the protein is overexpressed, contributing significantly to tumor initiation, progression, and, most notably, resistance to a wide array of cancer therapies.[1][5][6] This dependency on Mcl-1 for survival makes it a high-priority therapeutic target in oncology.[6][7] This guide provides an in-depth overview of Mcl-1's function, regulation, and role in cancer, with a focus on therapeutic strategies and the experimental protocols used to study its biology.

Core Function and Regulation of Mcl-1

The canonical function of Mcl-1 is to promote cell survival by inhibiting the intrinsic pathway of apoptosis.[8] It achieves this by binding to and sequestering pro-apoptotic "effector" proteins, primarily Bak and, to a lesser extent, Bax, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[5][6][9][10] Mcl-1 also neutralizes "BH3-only" sensor proteins like Bim, Puma, and Noxa, which would otherwise activate the effector proteins.[1][9][10]

The activity of Mcl-1 is tightly controlled at transcriptional, post-transcriptional, and post-translational levels, allowing for rapid responses to cellular signals.[3][9]

-

Transcriptional and Translational Control: Mcl-1 expression can be induced by various signaling pathways, including PI3K/AKT and JAK/STAT, which are often hyperactive in cancer.[11][12]

-

Post-Translational Modification: The stability of the Mcl-1 protein is the most critical point of regulation. It is marked for degradation by the ubiquitin-proteasome system.[13] This process is governed by a balance between E3 ubiquitin ligases (which tag Mcl-1 for destruction) and deubiquitinases (DUBs) that remove these tags to stabilize the protein.

-

Phosphorylation and Degradation: Kinases such as GSK3β and JNK can phosphorylate Mcl-1, priming it for recognition by E3 ligases like Mule (HUWE1) and SCFFBW7.[11][12][14]

-

Stabilization: Conversely, the deubiquitinase USP9X can remove ubiquitin tags, rescuing Mcl-1 from degradation and thereby promoting cell survival.[11][13]

-

Mcl-1's Role in Cancer Pathogenesis and Chemoresistance

Mcl-1 is one of the most frequently amplified genes across a spectrum of human cancers, and its overexpression is a key mechanism by which tumor cells evade apoptosis.[6][12] This high level of Mcl-1 provides a significant survival advantage and is a primary contributor to both intrinsic and acquired resistance to chemotherapy and targeted agents, including other Bcl-2 family inhibitors like venetoclax.[1][6][10][15]

Data Presentation: Mcl-1 Overexpression in Solid Tumors

| Cancer Type | Prevalence of Mcl-1 Amplification/Overexpression | Significance |

| Lung Cancer | Observed in up to 54% of cases.[12] | Associated with resistance to standard chemotherapy and targeted therapies.[12] |

| Breast Cancer | Observed in up to 36% of cases.[12] | Implicated in resistance to therapies in triple-negative and HER2-positive subtypes.[9][12] |

| Multiple Myeloma | High Mcl-1 levels are common, especially in relapsed/refractory patients.[6][16] | Correlates with poor prognosis and resistance to proteasome inhibitors.[6] |

| Acute Myeloid Leukemia (AML) | Frequently overexpressed and essential for leukemia cell survival.[5][17] | A key factor in resistance to the Bcl-2 inhibitor venetoclax.[6][18] |

| Melanoma | Gene amplification is a common genetic defect.[15] | Contributes to survival and resistance to BRAF/MEK inhibitors. |

| Pancreatic Cancer | Frequently overexpressed.[1][11] | Knockdown of Mcl-1 decreases tumor size in xenograft models.[11] |

Mcl-1 as a Therapeutic Target

The profound dependence of many cancers on Mcl-1 for survival makes it a compelling therapeutic target. The primary strategy involves the development of small-molecule BH3 mimetics that bind directly to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins.[1][19] This frees Bak and Bax to trigger the apoptotic cascade.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Saga of Mcl-1: regulation from transcription to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amgenoncology.com [amgenoncology.com]

- 11. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. onclive.com [onclive.com]

- 16. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]

- 17. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are Mcl-1 modulators and how do they work? [synapse.patsnap.com]

Introduction to Myeloid Cell Leukemia-1 (Mcl-1)

An In-depth Technical Guide to the Structural Biology of Mcl-1 and PROTAC Binding

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway.[1][2] First identified in a myeloid leukemia cell line during differentiation, Mcl-1 is essential for the survival and development of numerous cell lineages.[3][4] Its primary function is to promote cell survival by inhibiting programmed cell death.[5][6] Overexpression of Mcl-1 is a common feature in a wide array of human cancers, including both hematologic malignancies and solid tumors, and is frequently associated with tumorigenesis, poor prognosis, and resistance to conventional cancer therapies.[1][6][7][8] This makes Mcl-1 a highly attractive therapeutic target for cancer treatment.[2][5][7]

Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic effector proteins, such as Bak and Bax.[5][9] This sequestration prevents Bak and Bax from oligomerizing at the mitochondrial outer membrane, a key step that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases that execute cell death.[6][7]

Structural Biology of Mcl-1

The structure of Mcl-1 is unique among the Bcl-2 family proteins, contributing to its distinct regulatory mechanisms and functions. The human Mcl-1 protein consists of several key functional domains.

-

Bcl-2 Homology (BH) Domains: Like other pro-survival Bcl-2 family members, Mcl-1 contains four BH domains (BH1, BH2, BH3, and BH4).[6] The BH1, BH2, and BH3 domains fold together to form a conserved globular structure characterized by a hydrophobic groove on its surface.[3][10] This groove is the critical binding site for the BH3 domains of pro-apoptotic proteins like Bak, Bax, Bim, and Puma, enabling Mcl-1 to neutralize their death-inducing activity.[1][6][9]

-

Transmembrane (TM) Domain: A C-terminal TM domain anchors Mcl-1 to the mitochondrial outer membrane, which is its primary site of anti-apoptotic action.[4][6]

-

N-terminal Region: Mcl-1 possesses an extended N-terminal region that is longer than that of other Bcl-2 family members and is rich in PEST sequences (proline, glutamic acid, serine, and threonine).[4][6] These sequences are sites for post-translational modifications, such as ubiquitination, which mark the protein for rapid degradation by the proteasome. This contributes to Mcl-1's exceptionally short half-life (around 20-30 minutes), allowing for tight regulation of its cellular levels.[11]

-

Subcellular Localization: Mcl-1 is found in distinct mitochondrial sub-compartments with separable functions.[4][12] On the outer mitochondrial membrane (OMM), it exerts its canonical anti-apoptotic activity.[4][12] A truncated form of Mcl-1 can also localize to the mitochondrial matrix, where it is involved in regulating mitochondrial fusion, maintaining cristae morphology, and supporting energy metabolism.[4][12]

A unique loop domain, separate from the BH3 binding groove, has been identified as responsible for Mcl-1's ability to inhibit chemotherapy-induced senescence, a function not shared by other Bcl-2 family members.[6][13]

Mcl-1 in the Apoptotic Signaling Pathway

Mcl-1 is a key checkpoint in the intrinsic apoptotic pathway. Under normal homeostatic conditions, it sequesters pro-apoptotic effector proteins to prevent accidental cell death. In response to cellular stress, pro-apoptotic "BH3-only" proteins are activated and can either directly activate Bak/Bax or bind to anti-apoptotic proteins like Mcl-1, displacing the effector proteins and allowing apoptosis to proceed.

Caption: Mcl-1's role in the intrinsic apoptosis pathway.

PROTACs Targeting Mcl-1 for Degradation

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific proteins rather than just inhibiting them.[14][15] A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[14][16]

By binding simultaneously to Mcl-1 and an E3 ligase (such as Cereblon or VHL), a PROTAC forms a ternary complex.[14][16] This induced proximity brings the cellular ubiquitination machinery close to Mcl-1, leading to its polyubiquitination.[17] The polyubiquitin chains act as a tag, marking Mcl-1 for recognition and subsequent degradation by the 26S proteasome.[14][17] The PROTAC molecule is then released and can catalytically induce the degradation of multiple Mcl-1 proteins.[17] This event-driven, catalytic mechanism represents a powerful strategy to overcome the resistance mechanisms associated with traditional occupancy-based inhibitors.[17]

Caption: General mechanism of action for an Mcl-1 PROTAC.

Quantitative Data for Mcl-1 PROTACs

Several PROTACs targeting Mcl-1 have been developed and characterized. Their efficacy is typically measured by their binding affinity to Mcl-1, their ability to induce Mcl-1 degradation (DC₅₀), and their cellular anti-proliferative effects (IC₅₀).

| PROTAC Name | Mcl-1 Ligand | E3 Ligase Ligand | Mcl-1 Binding (Kd/IC₅₀) | Degradation Potency (DC₅₀) | Cell Line | Citation(s) |

| dMCL1-2 | A-1210477 derivative | Pomalidomide (CRBN) | 30 nM (Kd) | Nanomolar range | OPM2 | [18] |

| C3 | S1-6 | Pomalidomide (CRBN) | 0.78 µM (IC₅₀) | 0.7 µM | H23, HeLa | [19][20][21] |

| C5 | Nap-1 | Pomalidomide (CRBN) | N/A | > 10 µM (for Mcl-1) | HeLa | [19][20] |

Note: Data is compiled from multiple sources and experimental conditions may vary. DC₅₀ is the concentration required to induce 50% degradation of the target protein. IC₅₀ is the concentration required to inhibit 50% of a biological process (e.g., cell growth).

Experimental Protocols

The characterization of Mcl-1 PROTACs involves a suite of biophysical and cell-based assays to determine binding, ternary complex formation, and cellular degradation.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23]

Objective: To determine the thermodynamic parameters of a PROTAC binding to Mcl-1.

Materials:

-

Purified recombinant Mcl-1 protein

-

Synthesized PROTAC molecule

-

ITC instrument (e.g., MicroCal VP-ITC)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the purified Mcl-1 protein against the ITC buffer to ensure buffer matching.[22]

-

Dissolve the PROTAC in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution.[24]

-

Accurately determine the concentrations of both the protein and the PROTAC solution.[22]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).[22]

-

Thoroughly clean the sample cell and injection syringe with buffer.

-

-

Titration:

-

Load the Mcl-1 solution (e.g., 10-20 µM) into the sample cell.

-

Load the PROTAC solution (typically 10-fold higher concentration, e.g., 100-200 µM) into the injection syringe.[24]

-

Perform a series of small injections (e.g., 10 µL) of the PROTAC solution into the Mcl-1 solution, allowing the system to reach equilibrium after each injection.

-

-

Control Experiment:

-

Perform a control titration by injecting the PROTAC solution into the buffer alone to measure the heat of dilution.[22]

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.

-

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing on-rate (kₐ) and off-rate (kd) constants.[16][25] It is particularly powerful for characterizing both binary (PROTAC-protein) and ternary (E3-PROTAC-protein) complex formation.[26][27]

Objective: To measure the binding kinetics and cooperativity of PROTAC-induced ternary complex formation.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 or NTA chip for His-tagged proteins)

-

Purified recombinant Mcl-1 and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

PROTAC molecule

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Ligand Immobilization:

-

Binary Interaction Analysis:

-

To measure PROTAC binding to the immobilized E3 ligase, inject a series of increasing concentrations of the PROTAC over the chip surface and measure the association and dissociation phases.

-

To measure PROTAC binding to Mcl-1, a different assay format (e.g., immobilizing Mcl-1) would be used.

-

-

Ternary Complex Analysis:

-

Data Analysis:

-

Fit the sensorgram data from the binary and ternary experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to obtain kₐ, kd, and KD.

-

Calculate the cooperativity factor (α), which is the ratio of the PROTAC's affinity for the binary E3:Mcl-1 complex versus its affinity for the E3 ligase alone. An α > 1 indicates positive cooperativity.[25]

-

Protocol 3: Cellular Degradation Assay (Western Blot)

Western blotting is a classical method to visualize and quantify the reduction in cellular Mcl-1 protein levels following treatment with a PROTAC.[28]

Objective: To determine the dose- and time-dependent degradation of Mcl-1 in cells.

Materials:

-

Cancer cell line expressing Mcl-1 (e.g., OPM2, H23)

-

Mcl-1 PROTAC and control compounds (e.g., Mcl-1 inhibitor, E3 ligase ligand)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies (anti-Mcl-1, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the Mcl-1 PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation to remove cell debris.

-

-

Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize samples to equal protein amounts, add Laemmli buffer, and heat to denature.

-

Separate proteins by size using SDS-PAGE.

-

-

Blotting and Detection:

-

Transfer the separated proteins to a membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-Mcl-1 antibody, followed by washing and incubation with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imager.

-

-

Analysis:

-

Re-probe the blot with a loading control antibody to ensure equal protein loading.

-

Perform densitometry analysis to quantify the Mcl-1 band intensity relative to the loading control.

-

Plot the percentage of remaining Mcl-1 against the PROTAC concentration to determine the DC₅₀ value.

-

Experimental Workflow for Mcl-1 PROTAC Development

The discovery and optimization of an Mcl-1 PROTAC follows a logical progression from initial binding validation to functional cellular outcomes.

Caption: A typical experimental workflow for Mcl-1 PROTAC characterization.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Myeloid cell leukemia 1 (MCL-1): Structural characteristics and application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 4. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. amgenoncology.com [amgenoncology.com]

- 10. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 11. MCL1 - Wikipedia [en.wikipedia.org]

- 12. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Function Analysis of the Mcl-1 Protein Identifies a Novel Senescence-regulating Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. o2hdiscovery.co [o2hdiscovery.co]

- 17. chemrxiv.org [chemrxiv.org]

- 18. cancer-research-network.com [cancer-research-network.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Cereblon E3 Ligase Recruitment by Mcl-1 PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism, key experimental validation, and quantitative data related to the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is a critical anti-apoptotic protein of the Bcl-2 family, and its overexpression is a known resistance factor in various cancers, making it a high-value therapeutic target.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][3] Mcl-1 PROTACs that recruit Cereblon typically consist of three components: a ligand that binds to Mcl-1, a ligand that binds to Cereblon (often derived from immunomodulatory drugs like thalidomide or pomalidomide), and a chemical linker that connects the two.[1]

The core mechanism involves several key steps:

-

Ternary Complex Formation : The Mcl-1 PROTAC simultaneously binds to the Mcl-1 protein and the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-CRBN E3 ligase complex.[4][5][6] This forms a transient Mcl-1-PROTAC-CRBN ternary complex.[7]

-

Ubiquitination : Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Mcl-1 protein.[1][3]

-

Proteasomal Degradation : The polyubiquitinated Mcl-1 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1]

-

PROTAC Recycling : After inducing ubiquitination, the PROTAC is released and can engage another Mcl-1 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[1][3]

References

- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.foxchase.org [profiles.foxchase.org]

- 3. researchgate.net [researchgate.net]

- 4. From Inhibition to Degradation: Targeting the Antiapoptotic Protein Myeloid Cell Leukemia 1 (MCL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

The Crucial Role of the Linker in the Design of PROTAC Mcl-1 Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] While the choice of POI and E3 ligase ligands determines the target and the recruited degradation machinery, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties.[3][4] This technical guide delves into the pivotal role of the linker in the design of PROTACs targeting Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein frequently overexpressed in various cancers.

Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and a crucial regulator of the intrinsic apoptosis pathway.[5][6] By sequestering the pro-apoptotic proteins BAK and BAX, Mcl-1 prevents their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP), a point of no return in apoptotic cell death.[6] The overexpression of Mcl-1 is a common mechanism of resistance to conventional cancer therapies, making it an attractive target for therapeutic intervention. PROTAC-mediated degradation of Mcl-1 offers a promising strategy to overcome this resistance by eliminating the protein entirely.

This guide will provide a comprehensive overview of the linker's influence on the design of Mcl-1 degraders, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive tether but an active contributor to the formation and stability of the ternary complex, which consists of the Mcl-1 protein, the PROTAC molecule, and the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The linker's characteristics, including its length, composition, rigidity, and attachment points, profoundly impact the PROTAC's ability to induce efficient and selective degradation of Mcl-1.[7][8]

Key Roles of the Linker:

-

Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to allow for the favorable protein-protein interactions between Mcl-1 and the E3 ligase, leading to a stable and productive ternary complex.[3][4] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins, while a linker that is too long might lead to unproductive binding modes and reduced degradation efficiency.[8]

-

Physicochemical Properties: The linker's chemical composition influences the PROTAC's solubility, cell permeability, and metabolic stability. The incorporation of moieties like polyethylene glycol (PEG) can enhance solubility and reduce non-specific binding, while more rigid structures can improve metabolic stability.[1]

-

Selectivity: Subtle modifications to the linker can influence the selectivity of the PROTAC for the target protein over other structurally related proteins. This is achieved by optimizing the presentation of the Mcl-1 and E3 ligase ligands to favor the formation of the desired ternary complex.

Data Presentation: Quantitative Analysis of Mcl-1 PROTAC Linker Modifications

The rational design of potent and selective Mcl-1 PROTACs relies on a thorough understanding of the structure-activity relationship (SAR) of the linker. The following tables summarize key quantitative data for representative Mcl-1 degraders, highlighting the impact of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).

| PROTAC ID | Mcl-1 Ligand | E3 Ligand | Linker Composition | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Cell Line | Citation |

| dMCL1-1 | A-1210477 derivative | Pomalidomide | PEG | ~20 | Modest Degradation | Not Reported | OPM2 | [4] |

| dMCL1-2 | A-1210477 derivative | Pomalidomide | Piperazine-based | ~15 | Potent Degradation | Not Reported | OPM2 | [4] |

| C3 (PROTAC Mcl1 degrader-1) | S1-6 | Pomalidomide | PEG-based | Not Specified | 0.7 | >90 | HeLa | [9][10] |

| C5 | Nap-1 | Pomalidomide | PEG-based | Not Specified | 3.0 (for Bcl-2) | >90 (for Bcl-2) | HeLa | [9] |

Note: The available literature provides limited examples of systematic linker variation studies for Mcl-1 PROTACs with comprehensive DC50 and Dmax values in a single series. The data presented here is compiled from different studies to illustrate the impact of linker design.

Experimental Protocols

The development and characterization of Mcl-1 PROTACs involve a series of key experiments to assess their binding, degradation, and cellular activity. The following are detailed methodologies for these essential assays.

Western Blotting for Mcl-1 Degradation

This protocol is used to quantify the reduction in Mcl-1 protein levels upon treatment with a PROTAC.

Materials:

-

Cancer cell line of interest (e.g., HeLa, OPM2)

-

Mcl-1 PROTAC degrader

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Mcl-1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: The following day, treat the cells with varying concentrations of the Mcl-1 PROTAC (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for the desired time period (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the Mcl-1 band intensity to the loading control and then to the vehicle-treated control to determine the percentage of Mcl-1 degradation. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation of Mcl-1 is mediated by the ubiquitin-proteasome system.

Materials:

-

Recombinant human Mcl-1 protein

-

Recombinant human E1, E2, and E3 (e.g., CRBN/DDB1/CUL4A/Rbx1) enzymes

-

Ubiquitin

-

ATP

-

Mcl-1 PROTAC degrader

-

Ubiquitination reaction buffer

-

Anti-Mcl-1 antibody for immunoprecipitation

-

Protein A/G beads

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase complex, and recombinant Mcl-1 protein.

-

PROTAC Addition: Add the Mcl-1 PROTAC or DMSO to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Immunoprecipitation: Stop the reaction and immunoprecipitate Mcl-1 using an anti-Mcl-1 antibody and Protein A/G beads.

-

Western Blotting: Wash the beads and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated Mcl-1.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is used to measure the binding affinities and thermodynamics of the interactions between the PROTAC, Mcl-1, and the E3 ligase, providing insights into the formation of the ternary complex.

Materials:

-

Purified recombinant Mcl-1 protein

-

Purified recombinant E3 ligase (e.g., CRBN)

-

Mcl-1 PROTAC degrader

-

ITC instrument

-

ITC buffer

Procedure:

-

Sample Preparation: Prepare solutions of Mcl-1, the E3 ligase, and the PROTAC in the same ITC buffer.

-

Binary Binding Experiments:

-

To determine the binding affinity of the PROTAC for Mcl-1, titrate the PROTAC into the Mcl-1 solution.

-

To determine the binding affinity of the PROTAC for the E3 ligase, titrate the PROTAC into the E3 ligase solution.

-

-

Ternary Complex Formation:

-

To assess the cooperativity of ternary complex formation, pre-saturate the Mcl-1 protein with the PROTAC and titrate this complex into the E3 ligase solution.

-

-

Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. Positive cooperativity, where the binding of the second protein is enhanced in the presence of the first, is indicative of favorable ternary complex formation.

Mandatory Visualizations

Mcl-1 Signaling Pathway

Caption: Mcl-1's role in the intrinsic apoptotic pathway.

PROTAC Mcl-1 Degrader Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated Mcl-1 degradation.

Experimental Workflow for Mcl-1 PROTAC Evaluation

Caption: A typical workflow for the evaluation of Mcl-1 PROTACs.

Conclusion

The linker is a multifaceted component in the design of Mcl-1 PROTAC degraders, playing a critical role in dictating their potency, selectivity, and drug-like properties. A deep understanding of the linker's structure-activity relationship is paramount for the successful development of clinically viable Mcl-1 targeted therapies. This technical guide has provided a comprehensive overview of the linker's importance, supported by available quantitative data, detailed experimental protocols, and informative diagrams. As the field of targeted protein degradation continues to evolve, the rational design of linkers, aided by computational modeling and a growing body of empirical data, will be instrumental in unlocking the full therapeutic potential of PROTACs against challenging targets like Mcl-1.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mcl-1 is a Gatekeeper Molecule to Regulate the Crosstalk Between Ferroptotic Agent-Induced ER Stress and TRAIL-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

Alternative Splicing of Mcl-1: A Technical Guide to Regulation and Degradation

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a pivotal member of the B-cell lymphoma-2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptotic pathway.[1] Its expression is frequently amplified in various cancers, contributing to tumor cell survival and resistance to chemotherapeutic agents.[1][2] Unlike other Bcl-2 family members, Mcl-1 is a short-lived protein, making its cellular levels tightly controlled by complex regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels.[1] A key post-transcriptional control point is alternative splicing of the MCL1 pre-mRNA, which generates protein isoforms with diametrically opposed functions, profoundly impacting cell fate.

This guide provides an in-depth examination of the alternative splicing of Mcl-1, the functional consequences for protein stability and degradation, and detailed protocols for investigating these processes.

Data Presentation: Quantitative Properties of Mcl-1 Isoforms

The alternative splicing of MCL1 pre-mRNA primarily produces two distinct isoforms: a long, anti-apoptotic form (Mcl-1L) and a short, pro-apoptotic form (Mcl-1S).[3][4] Their functional antagonism is central to determining a cell's sensitivity to apoptotic stimuli.

| Property | Mcl-1L (Long Isoform) | Mcl-1S (Short Isoform) | References |

| Function | Anti-apoptotic | Pro-apoptotic | [3][5] |

| Structure | Contains all four Bcl-2 homology (BH) domains (BH1, BH2, BH3, BH4) and a C-terminal transmembrane (TM) domain. | Contains only the BH3 and BH4 domains; lacks BH1, BH2, and the TM domain due to a frameshift.[6] | [6][7] |

| Molecular Weight | ~40 kDa | ~35 kDa | [8] |

| Splicing Mechanism | Inclusion of Exon 2 | Skipping of Exon 2 | [3] |

| Subcellular Localization | Primarily mitochondrial outer membrane, but also found in the cytosol, ER, and nucleus. | Predominantly cytosolic, with some presence in the endoplasmic reticulum (ER).[2] | [2][5] |

| Protein Half-Life | Very short (typically < 1 hour) | Subject to proteasomal degradation, but specific half-life is less characterized. | [1][9] |

| Key Interactions | Binds and sequesters pro-apoptotic "effector" proteins (e.g., Bak, Bax) and "BH3-only" proteins (e.g., Puma, Noxa, Bim).[2][10] | Selectively heterodimerizes with and antagonizes Mcl-1L. Does not interact with other Bcl-2 family members.[2][7][9] | [2][6][7][9][10] |

The Splicing Decision: Generating Mcl-1L vs. Mcl-1S

The balance between Mcl-1L and Mcl-1S is determined by the inclusion or exclusion of exon 2 from the MCL1 pre-mRNA.[3] This process is governed by a complex interplay of cis-acting RNA sequences and trans-acting RNA-binding proteins (RBPs), which either enhance or suppress the recognition of splice sites by the spliceosome.

Several splicing factors have been identified as key regulators:

-

Promoters of Mcl-1L (Exon 2 Inclusion): Serine/arginine-rich splicing factor 1 (SRSF1) and components of the U2 small nuclear ribonucleoprotein (snRNP) complex, such as SF3B1, favor the production of the anti-apoptotic Mcl-1L isoform.[4][11]

-

Promoters of Mcl-1S (Exon 2 Skipping): Other factors, including heterogeneous nuclear ribonucleoproteins (hnRNPs) K, F, and H1, promote the skipping of exon 2, leading to increased Mcl-1S expression.[3] Knockdown of these hnRNPs can shift the balance towards the pro-apoptotic Mcl-1S isoform.[3]

The dysregulation of these splicing factors is common in cancer, often leading to an elevated Mcl-1L/Mcl-1S ratio that promotes cell survival and therapeutic resistance.[4][10] Consequently, targeting the splicing machinery represents a promising anti-cancer strategy.[3][11][12]

Impact on Degradation: The Unstable Nature of Mcl-1

A defining characteristic of Mcl-1L is its exceptionally short half-life, which allows cells to rapidly modulate their apoptotic threshold in response to stress.[1] This rapid turnover is primarily mediated by the ubiquitin-proteasome system.

Degradation of Mcl-1L: The degradation of Mcl-1L is a multi-step process initiated by post-translational modifications, particularly phosphorylation. Glycogen synthase kinase 3 (GSK3β) can phosphorylate Mcl-1L, creating a recognition site for specific E3 ubiquitin ligases.[13] Several E3 ligases have been identified that target Mcl-1L for polyubiquitination and subsequent proteasomal degradation:

-

Mule (Mcl-1 Ubiquitin Ligase E3)/HUWE1: A HECT domain E3 ligase that specifically binds to and ubiquitinates Mcl-1L, playing a key role in its constitutive turnover and in response to DNA damage.[14][15][16]

-

SCFFBW7: An F-box protein that is part of the Skp1-Cul1-F-box (SCF) complex. It recognizes Mcl-1L after its phosphorylation, leading to its degradation and contributing to apoptosis.[1][13][16]

-

SCFβ-TrCP: Another SCF complex E3 ligase that targets Mcl-1L for degradation.[14][17]

-

Other E3 Ligases: Additional ligases, including APC/CCdc20, TRIM17, and FBXO4, have also been implicated in regulating Mcl-1L stability under specific cellular contexts like mitotic arrest.[14][17]

Conversely, deubiquitinating enzymes (DUBs) such as USP9X can remove ubiquitin chains from Mcl-1L, thereby stabilizing the protein and promoting cell survival.[14][17]

Degradation of Mcl-1S: While both Mcl-1L and Mcl-1S are subject to proteasomal degradation, the specific mechanisms and E3 ligases targeting Mcl-1S are less clearly defined.[9] It is known that Mcl-1S can heterodimerize with Mcl-1L, which may influence the stability and degradation of both isoforms.[6][9]

Experimental Protocols

Investigating the splicing and degradation of Mcl-1 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for core methodologies.

References

- 1. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Mcl-1 alternative splicing by hnRNP F, H1 and K in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for PROTAC Mcl1 Degrader-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cellular characterization of PROTAC Mcl1 degrader-1, a proteolysis-targeting chimera that induces the degradation of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).

Introduction

This compound is a heterobifunctional molecule designed to selectively target Mcl-1 for degradation. It consists of a ligand that binds to Mcl-1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of Mcl-1, marking it for subsequent degradation by the proteasome. The depletion of Mcl-1 in cancer cells can trigger the intrinsic apoptotic pathway, leading to cell death. These protocols outline key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action of this compound

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

Figure 1: Mechanism of action of this compound.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Its degradation by this compound disrupts the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

Figure 2: Role of Mcl-1 in the intrinsic apoptosis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (Mcl-1) | 0.78 µM | Not specified | [1][2][3] |

| IC50 (Bcl-2) | 0.54 µM | Not specified | [4] |

| DC50 (Mcl-1) | 0.7 µM | H23 | [1] |

Table 1: Inhibitory and Degradation Concentrations of this compound.

| Cell Line | Assay | Concentration Range | Time Points | Observed Effect | Reference |

| HeLa | Western Blot | 0.3 - 10 µM | 0 - 24 h | Time and concentration-dependent depletion of Mcl-1. | [4][5] |

| H23 | Western Blot | 0 - 10 µM | 12 h | Mcl-1 depletion and PARP cleavage. | [4][5] |

| H23 | Cytotoxicity Assay | 0 - 2 µM | 24 h | Cytotoxicity observed. | [4] |

Table 2: Summary of Cell-Based Assay Results for this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize this compound.

Experimental Workflow Overview

Figure 3: General workflow for cell-based characterization.

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H23, HeLa)

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only wells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Mcl-1 Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of Mcl-1 protein following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HeLa, H23)

-

6-well plates

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Mcl-1 antibody (e.g., Cell Signaling Technology #94296, 1:1000 dilution)[6]

-

Mouse anti-β-actin antibody (loading control, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or for different time points (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle control (DMSO).

-

For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

-

Cell Lysis:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7]

-

Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the Mcl-1 band intensity to the corresponding β-actin band intensity.

-

Calculate the percentage of Mcl-1 remaining relative to the vehicle control.

-

Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines (e.g., H23)

-

6-well plates

-

This compound

-

DMSO (vehicle control)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound (e.g., as determined from the cell viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

-

Data Analysis:

-

Gate the cell populations based on their fluorescence:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Quantify the percentage of cells in each quadrant.

-

References

- 1. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for In Vivo Studies of PROTAC Mcl1 Degrader-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and therapeutic resistance of various cancers, making it a compelling target for anticancer drug development. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system. This document provides detailed application notes and protocols relevant to the in vivo study of PROTAC Mcl1 degrader-1, a specific PROTAC designed to target Mcl-1.

This compound, also referred to as compound C3 or dMCL1-2, is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to Mcl-1, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5][6] While extensive in vitro characterization of this degrader has been published, specific in vivo efficacy and pharmacokinetic data from mouse models were not available in the reviewed public literature. Therefore, this document presents the available in vitro data for this compound and provides a representative, detailed protocol for in vivo evaluation based on studies of similar Mcl-1-targeting PROTACs.

Signaling Pathway of Mcl-1 and Mechanism of Action of this compound

Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing them from inducing apoptosis. This compound hijacks the cell's natural protein disposal system to eliminate Mcl-1, thus liberating Bak and Bax to initiate programmed cell death.

Caption: Mcl-1 signaling and PROTAC-mediated degradation.

Data Presentation

In Vitro Activity of this compound (Compound C3)

The following table summarizes the reported in vitro activity of this compound (compound C3). This data is crucial for informing the design of in vivo studies, including dose selection and pharmacodynamic biomarker development.

| Parameter | Cell Line | Value | Reference |

| Mcl-1 Degradation (DC50) | H23 | 0.7 µM | [1] |

| Cytotoxicity (IC50) | H23 | Not Reported | |

| Binding Affinity (KD to Mcl-1) | - | 30 nM | [2] |

Note: DC50 is the concentration required to induce 50% degradation of the target protein.

Experimental Protocols

While specific in vivo protocols for this compound are not publicly available, the following detailed protocols provide a representative framework for conducting such studies in mouse models, based on established methodologies for similar agents.

General In Vivo Study Workflow

References

- 1. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. From Inhibition to Degradation: Targeting the Antiapoptotic Protein Myeloid Cell Leukemia 1 (MCL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ubiquitination Assay to Confirm PROTAC Mcl1 Degrader-1 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. These bifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family and is overexpressed in various cancers, contributing to therapeutic resistance. PROTAC Mcl1 degrader-1 (also known as compound C3) is a potent and selective Mcl-1 degrader.[1][2] It functions by recruiting the E3 ligase Cereblon (CRBN) to Mcl-1, thereby inducing its ubiquitination and subsequent proteasomal degradation.[1][2] This application note provides a detailed protocol for an in-cell ubiquitination assay to confirm the mechanism of action of this compound.

Principle of the Ubiquitination Assay

The confirmation of PROTAC activity relies on demonstrating the ubiquitination of the target protein. This is typically achieved through an in-cell ubiquitination assay. The general workflow involves treating cells with the PROTAC, lysing the cells under conditions that preserve ubiquitinated proteins, immunoprecipitating the target protein (Mcl-1), and then detecting the ubiquitinated Mcl-1 via Western blotting using an anti-ubiquitin antibody. An increase in high-molecular-weight bands corresponding to ubiquitinated Mcl-1 confirms the PROTAC's mechanism of action.

Signaling Pathway of this compound

References

Application Notes: Assessing Cell Viability in Response to Mcl-1 Degraders

Introduction